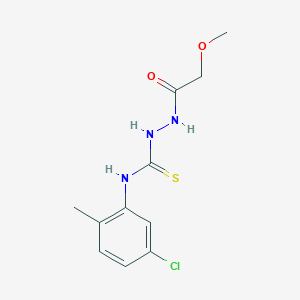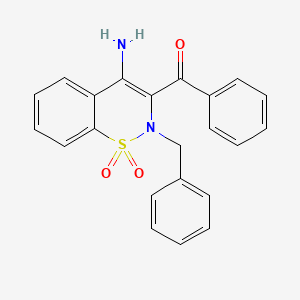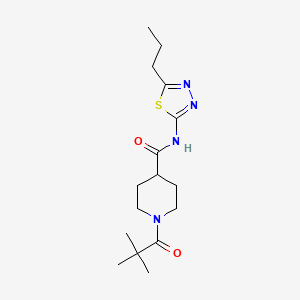![molecular formula C22H30N2O4S2 B4672227 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4672227.png)
4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide
描述
4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been widely investigated for its potential use in the treatment of various types of cancer. It was first approved by the US Food and Drug Administration (FDA) in 2006 for the treatment of gastrointestinal stromal tumors (GISTs) and advanced renal cell carcinoma (RCC).
作用机制
4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide works by inhibiting the activity of multiple RTKs, which are involved in tumor growth and angiogenesis. By blocking these receptors, 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide can prevent the growth and spread of cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including inhibition of tumor growth, inhibition of angiogenesis, induction of apoptosis, and modulation of the immune system. It has also been shown to have anti-inflammatory effects and to enhance the efficacy of chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide is its ability to inhibit multiple RTKs, which makes it a potentially effective treatment for a wide range of cancers. However, one of the limitations of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide is its potential for toxicity, particularly in the cardiovascular system. It can also be difficult to determine the optimal dosage and treatment schedule for individual patients.
未来方向
There are a number of potential future directions for 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide research, including:
1. Investigating the use of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide in combination with other therapies, such as chemotherapy and radiation therapy, to enhance its efficacy.
2. Developing new formulations of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide that can improve its bioavailability and reduce its toxicity.
3. Investigating the use of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide in the treatment of other types of cancer, such as breast cancer and lung cancer.
4. Studying the mechanisms of resistance to 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide and developing new strategies to overcome this resistance.
5. Investigating the potential use of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide in the treatment of non-cancerous conditions, such as rheumatoid arthritis and psoriasis.
In conclusion, 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. Its ability to inhibit multiple RTKs makes it a potentially effective treatment for a wide range of cancers. However, its potential for toxicity and the need for individualized dosing and treatment schedules are important considerations. Further research is needed to fully understand the potential of 4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide and to develop new strategies to enhance its efficacy and reduce its toxicity.
科学研究应用
4-isobutyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer, including RCC, GISTs, hepatocellular carcinoma, and pancreatic neuroendocrine tumors. It has been shown to inhibit the activity of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT), which are involved in tumor growth and angiogenesis.
属性
IUPAC Name |
N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-17(2)15-19-6-10-21(11-7-19)29(25,26)23-20-8-12-22(13-9-20)30(27,28)24-14-4-5-18(3)16-24/h6-13,17-18,23H,4-5,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDVCOINGTZJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4672154.png)

![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4672173.png)
![2-[(4-ethyl-5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4672182.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4672190.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4672198.png)

![2,3,4,5-tetrabromo-6-{[(3-fluorophenyl)amino]carbonyl}benzoic acid](/img/structure/B4672221.png)
![1-(2,6-difluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4672236.png)
![2-{[4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4672240.png)
![16-acetyl-13-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B4672247.png)
![ethyl 4-{[4-amino-6-(1-naphthylamino)-1,3,5-triazin-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4672252.png)
![(5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4672259.png)